3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a biochemical compound used for proteomics research . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . A series of benzimidazole-oxadiazole compounds were synthesized, which could be similar to the synthesis of our compound .Molecular Structure Analysis
The molecular formula of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is C10H9ClN2O2 . The structure data file of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis
Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
Neuroprotective Applications
A study by Baudy et al. (2001) focused on the design, synthesis, and biological evaluation of benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists. The compounds, including derivatives similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," demonstrated potent and selective NMDA antagonistic activity. One specific compound showed significant neuroprotective potential by reducing the volume of infarcted brain tissue in an ischemia model, highlighting its therapeutic potential as a neuroprotective agent Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001.
Antimicrobial Activity
El-Meguid (2014) synthesized new compounds containing a benzimidazole moiety, similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi. The study found significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal species, underscoring the potential of these derivatives in developing new antimicrobial agents El-Meguid, 2014.
Applications in Material Science
In a study by Wei et al. (2006), tridentate ligands derived from benzimidazole, including structures akin to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," were synthesized and reacted with rhenium tricarbonyl complexes. These complexes exhibited interesting luminescence properties, suggesting their potential use in developing novel fluorescence applications Wei, Babich, Ouellette, & Zubieta, 2006.
Safety And Hazards
properties
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODEKMPICKOID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424388 |
Source
|
Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
CAS RN |
82138-56-5 |
Source
|
Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.